molecular formula C14H22O5 B12738576 2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol CAS No. 87048-93-9

2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol

Katalognummer: B12738576
CAS-Nummer: 87048-93-9
Molekulargewicht: 270.32 g/mol
InChI-Schlüssel: DXUICEGMIIVGOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol is an organic compound with a complex structure It is characterized by the presence of hydroxypropoxy groups attached to a methylbenzenemethanol core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol typically involves multiple steps. One common method includes the etherification of a suitable precursor, followed by subsequent reactions to introduce the hydroxypropoxy groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, is also common to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler alcohols or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but often include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-Bis(2-hydroxypropoxy)-alpha-methylbenzenemethanol is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high reactivity and stability .

Eigenschaften

CAS-Nummer

87048-93-9

Molekularformel

C14H22O5

Molekulargewicht

270.32 g/mol

IUPAC-Name

1-[3-(1-hydroxyethyl)-4-(2-hydroxypropoxy)phenoxy]propan-2-ol

InChI

InChI=1S/C14H22O5/c1-9(15)7-18-12-4-5-14(19-8-10(2)16)13(6-12)11(3)17/h4-6,9-11,15-17H,7-8H2,1-3H3

InChI-Schlüssel

DXUICEGMIIVGOI-UHFFFAOYSA-N

Kanonische SMILES

CC(COC1=CC(=C(C=C1)OCC(C)O)C(C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.